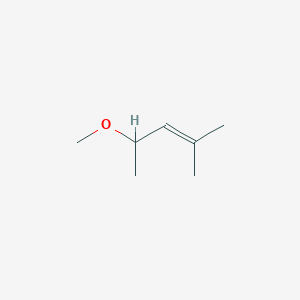

2-Pentene, 4-methoxy-2-methyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61491-02-9 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

4-methoxy-2-methylpent-2-ene |

InChI |

InChI=1S/C7H14O/c1-6(2)5-7(3)8-4/h5,7H,1-4H3 |

InChI Key |

XFPFIBWXMXCRAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C(C)C)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Pentene, 4 Methoxy 2 Methyl

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes, where the π bond of the double bond acts as a nucleophile, attacking an electrophilic species. libretexts.org For an unsymmetrical alkene like 2-Pentene, 4-methoxy-2-methyl-, the regioselectivity of these additions is a key consideration.

Hydrogenation Processes and Catalytic Systems

Catalytic hydrogenation is a fundamental reaction of alkenes, resulting in their reduction to the corresponding alkanes. This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, to facilitate the addition of molecular hydrogen (H₂) across the double bond. The reaction is generally exothermic, with the heat of hydrogenation providing insight into the stability of the alkene. libretexts.org

For 2-Pentene, 4-methoxy-2-methyl-, catalytic hydrogenation is expected to yield 2-methoxy-4-methylpentane. The reaction proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the double bond as it complexes with the surface of the metal catalyst. libretexts.org

Table 1: Expected Hydrogenation Reaction of 2-Pentene, 4-methoxy-2-methyl-

| Reactant | Catalyst | Product |

| 2-Pentene, 4-methoxy-2-methyl- | Pt, Pd, or Ni | 2-methoxy-4-methylpentane |

The choice of catalyst and reaction conditions can influence the efficiency of the hydrogenation. For instance, catalysts like Wilkinson's catalyst and Crabtree's catalyst are known for their ability to selectively hydrogenate alkenes.

Halogenation and Hydrohalogenation Pathways

Halogenation: Alkenes readily react with halogens such as chlorine (Cl₂) and bromine (Br₂) in an inert solvent to form vicinal dihalides. libretexts.org This reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-addition fashion. masterorganicchemistry.com For 2-Pentene, 4-methoxy-2-methyl-, halogenation is predicted to yield a dihalogenated derivative.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to unsymmetrical alkenes is a classic example of a regioselective reaction. The outcome is generally governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the halide adds to the more substituted carbon. libretexts.orgchemguide.co.uk This is due to the formation of the more stable carbocation intermediate.

In the case of 2-Pentene, 4-methoxy-2-methyl-, the double bond is between a tertiary and a secondary carbon. Protonation of the double bond by a hydrogen halide will preferentially occur at the less substituted carbon (C3), leading to the formation of a more stable tertiary carbocation at C2. Subsequent attack by the halide ion will result in the Markovnikov product. For example, the reaction with HBr is expected to predominantly yield 2-bromo-4-methoxy-2-methylpentane. quora.com

Table 2: Predicted Products of Halogenation and Hydrohalogenation

| Reagent | Predicted Major Product |

| Br₂ | 2,3-dibromo-4-methoxy-2-methylpentane |

| HCl | 2-chloro-4-methoxy-2-methylpentane |

| HBr | 2-bromo-4-methoxy-2-methylpentane |

Oxymercuration-Demercuration Sequences

Oxymercuration-demercuration is a two-step method for the hydration of alkenes that avoids the carbocation rearrangements that can occur under acidic hydration conditions. masterorganicchemistry.comlibretexts.org The reaction follows Markovnikov's regioselectivity, with the hydroxyl group adding to the more substituted carbon of the double bond. wikipedia.org

The first step involves the reaction of the alkene with mercuric acetate (Hg(OAc)₂) in a mixture of water and a solvent like tetrahydrofuran (THF). This forms a mercurinium ion intermediate, which is then attacked by water. libretexts.org The subsequent demercuration step, typically achieved with sodium borohydride (NaBH₄), replaces the mercury-containing group with a hydrogen atom. masterorganicchemistry.com

For 2-Pentene, 4-methoxy-2-methyl-, oxymercuration-demercuration is expected to yield 2-methyl-4-methoxypentan-2-ol. The hydroxyl group will add to the tertiary carbon (C2) of the original double bond. study.com

Pericyclic and Cycloaddition Reactions (Relevance of Vinyl Ether Chemistry)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu A prominent example is the cycloaddition reaction, where two or more molecules combine to form a cyclic product. meta-synthesis.com The reactivity of 2-Pentene, 4-methoxy-2-methyl- in such reactions is influenced by its electron-rich nature, which is enhanced by the electron-donating methoxy (B1213986) group, making it a good dienophile or a partner in other cycloadditions.

The presence of the methoxy group on the carbon adjacent to the double bond makes this molecule a vinyl ether derivative. Vinyl ethers are known to participate in various cycloaddition reactions, including [2+2] cycloadditions with ketenes and photochemical [2+2] cycloadditions. libretexts.orgacs.org They can also act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with electron-deficient dienes. mdma.ch The regioselectivity of these reactions would be influenced by the electronic effects of the methyl and methoxy substituents.

Oxidation and Cleavage Reactions

The carbon-carbon double bond of 2-Pentene, 4-methoxy-2-methyl- is susceptible to oxidation and cleavage by various reagents.

Ozonolysis Kinetics and Product Formation

Ozonolysis is a powerful method for the oxidative cleavage of alkenes. masterorganicchemistry.com The reaction involves treating the alkene with ozone (O₃) followed by a workup step. A reductive workup (e.g., with zinc and water or dimethyl sulfide) cleaves the double bond and forms aldehydes or ketones. youtube.com

Table 3: Predicted Ozonolysis Products of 2-Pentene, 4-methoxy-2-methyl- (Reductive Workup)

| Reactant | Reagents | Predicted Products |

| 2-Pentene, 4-methoxy-2-methyl- | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Acetone and 2-methoxypropanal |

Reactions with Hydroxyl Radicals and Atmospheric Implications

The atmospheric fate of volatile organic compounds (VOCs) like 2-Pentene, 4-methoxy-2-methyl- is largely determined by their reaction with hydroxyl (•OH) radicals, the primary daytime oxidant in the troposphere. nih.govpsu.edu The reaction of •OH radicals with alkenes is a significant process in atmospheric chemistry, influencing the formation of ozone and secondary organic aerosols. nih.govacs.org

The reaction initiates via the electrophilic addition of the •OH radical to the carbon-carbon double bond. nih.govacs.org For 2-Pentene, 4-methoxy-2-methyl-, the double bond is between the C2 and C3 positions. The addition can occur at either carbon atom, leading to the formation of two possible hydroxyalkyl radicals:

Addition to C2: This pathway forms a more stable tertiary radical at the C3 position.

Addition to C3: This pathway results in a secondary radical at the C2 position.

Theoretical studies on similar alkenes indicate that the addition mechanism is the dominant pathway compared to hydrogen abstraction. nih.gov The formation of the more substituted, and thus more stable, radical is generally favored.

Once formed, these carbon-centered radicals react rapidly with atmospheric oxygen (O₂) to yield a peroxy radical (RO₂). This peroxy radical is a key intermediate that participates in a complex series of atmospheric reactions. In environments with high nitrogen oxide (NOx) concentrations, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further decomposition or isomerization, leading to the formation of various oxygenated products such as aldehydes, ketones, and other smaller volatile compounds. These reactions contribute to the photochemical production of tropospheric ozone. copernicus.org

Isomerization Studies

Isomerization involves the rearrangement of a molecule's structure to form a different isomer. For 2-Pentene, 4-methoxy-2-methyl-, both geometric and positional isomerization are relevant considerations that are heavily influenced by steric factors. quora.comwikipedia.org

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from restricted rotation around the carbon-carbon double bond. siue.eduvedantu.com For 2-Pentene, 4-methoxy-2-methyl-, the substituents on the double bond allow for the existence of E and Z isomers.

The designation of E/Z isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. youtube.com For each carbon of the double bond, the attached groups are assigned a priority. If the higher-priority groups are on the same side of the double bond, it is the Z isomer (from the German zusammen, meaning together). If they are on opposite sides, it is the E isomer (entgegen, meaning opposite). vedantu.comyoutube.com

Table 1: Cahn-Ingold-Prelog Priorities for 2-Pentene, 4-methoxy-2-methyl- Substituents

| Double Bond Carbon | Substituent 1 | Priority | Substituent 2 | Priority |

|---|---|---|---|---|

| C2 | -CH₃ (methyl) | 2 | -C(CH₃)₂OCH₃ group | 1 |

| C3 | -H (hydrogen) | 2 | -CH₃ (methyl) | 1 |

Note: Priority is determined by the atomic number of the atom directly attached to the double bond carbon.

The relative thermodynamic stability of the E and Z isomers is primarily determined by steric hindrance. wikipedia.orgsiue.edu Isomers with bulky groups positioned on opposite sides of the double bond (E isomer) typically experience less steric strain and are therefore more stable than isomers where the bulky groups are on the same side (Z isomer). siue.edu For 2-Pentene, 4-methoxy-2-methyl-, the E isomer, which would have the large -C(CH₃)₂OCH₃ group and the C3-methyl group on opposite sides, is expected to be the thermodynamically more stable form. The conversion between E and Z isomers requires breaking the pi bond and is generally not spontaneous, often requiring energy input in the form of heat or light, or the presence of a catalyst. snnu.edu.cn

Positional isomerization involves the movement of the double bond to a different location within the carbon skeleton. While the general rule of thumb (Zaitsev's rule) predicts that more substituted alkenes are more thermodynamically stable, significant steric strain can reverse this trend. quora.comresearchgate.net This phenomenon, known as contra-thermodynamic isomerization, can occur when bulky substituents cause severe steric repulsion in the more substituted isomer. researchgate.netacs.org

2-Pentene, 4-methoxy-2-methyl- is a trisubstituted alkene. The presence of a bulky group adjacent to the double bond introduces considerable steric strain. This strain could potentially drive the isomerization of the internal double bond to a less substituted, terminal position to relieve these unfavorable steric interactions. For instance, isomerization could yield 4-methoxy-2-methyl-1-pentene, a disubstituted terminal alkene.

Table 2: Comparison of Positional Isomers and Steric Factors

| Isomer | Alkene Type | Key Steric Interactions | Expected Relative Stability |

|---|---|---|---|

| 2-Pentene, 4-methoxy-2-methyl- | Trisubstituted (Internal) | Repulsion between the C1-methyl, the C4-isopropyl group, and the C5-methyl group around the double bond. | Potentially less stable due to high steric strain. |

| 4-methoxy-2-methyl-1-pentene | Disubstituted (Terminal) | Reduced steric strain around the double bond. | Potentially more stable if steric effects dominate. |

Studies on similarly structured compounds, such as 2,4,4-trimethyl-pentenes, have shown that the less substituted α-alkene is favored at equilibrium over the more substituted β-alkene due to the steric tension caused by bulky substituents. This suggests that for 2-Pentene, 4-methoxy-2-methyl-, the positional isomer with a terminal double bond could be thermodynamically preferred.

Polymerization Studies (Relevance as a Monomer)

The utility of an alkene as a monomer in polymerization is highly dependent on its structure, particularly the degree of substitution at the double bond, which introduces steric hindrance. nih.govresearchgate.net

Radical polymerization is a chain reaction involving initiation, propagation, and termination steps. libretexts.org An initiator generates a free radical, which adds to the monomer's double bond to create a new, larger radical. This new radical then adds to another monomer, propagating the chain.

However, 2-Pentene, 4-methoxy-2-methyl- is a trisubstituted alkene, which presents significant steric hindrance to the approaching radical on the growing polymer chain. nih.gov This steric bulk makes the propagation step very slow and energetically unfavorable. Consequently, it is highly unlikely that this compound would undergo radical polymerization to form a high molecular weight polymer. At best, it might form low molecular weight oligomers under forcing conditions.

Cationic polymerization is initiated by an electrophile (e.g., a strong acid) that adds to the double bond, forming a carbocation. libretexts.orgnih.gov This carbocation then acts as the active center for the propagation step, attacking the double bond of subsequent monomer units.

For 2-Pentene, 4-methoxy-2-methyl-, protonation of the double bond would lead to the formation of a relatively stable tertiary carbocation. While the formation of a stable carbocation is a prerequisite for cationic polymerization, the monomer's structure again presents a major obstacle. The same steric hindrance that inhibits radical polymerization would also severely impede the approach of another bulky monomer molecule to the carbocationic center. researchgate.net Therefore, similar to radical polymerization, the formation of a long-chain polymer via a cationic pathway is improbable. The reaction would likely terminate after the addition of only a few monomer units, if it proceeds at all.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Proton (¹H) NMR for Chemical Shift and Spin-Spin Coupling Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be instrumental in identifying the number of distinct proton environments and their connectivity within the 2-Pentene, 4-methoxy-2-methyl- molecule. The chemical shift of each proton signal would indicate its electronic environment, with protons near electronegative atoms like oxygen being shifted to a higher frequency (downfield). The splitting pattern of the signals, arising from spin-spin coupling, would reveal the number of neighboring protons, allowing for the assembly of molecular fragments.

Table 1: Predicted ¹H NMR Data for 2-Pentene, 4-methoxy-2-methyl- (Note: This table is predictive and not based on experimental data.)

| Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| =CH- | 5.2 - 5.8 | Quartet (q) |

| -OCH₃ | 3.2 - 3.6 | Singlet (s) |

| C(4)-H | 3.5 - 4.0 | Quartet (q) |

| C(2)-CH₃ | 1.6 - 1.8 | Singlet (s) |

| C(1)-H₃ | 1.6 - 1.8 | Doublet (d) |

| C(5)-H₃ | 1.1 - 1.3 | Doublet (d) |

Carbon (¹³C) NMR for Carbon Skeleton and Functional Group Identification

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy would provide crucial information about the carbon framework of 2-Pentene, 4-methoxy-2-methyl-. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of these signals would help in identifying the types of carbon atoms present, such as those in alkyl groups, alkene groups, and those bonded to the methoxy (B1213986) group.

Table 2: Predicted ¹³C NMR Data for 2-Pentene, 4-methoxy-2-methyl- (Note: This table is predictive and not based on experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~18 |

| C-2 | ~130 |

| C-3 | ~125 |

| C-4 | ~75 |

| C-5 | ~20 |

| -OCH₃ | ~56 |

| C(2)-CH₃ | ~25 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity between atoms in a molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and the carbon atoms they are directly attached to or are two to three bonds away from, respectively. These techniques would be essential to confirm the precise structure of 2-Pentene, 4-methoxy-2-methyl-.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of molecules, providing a "fingerprint" based on the types of chemical bonds and functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. Specific functional groups absorb at characteristic frequencies. For 2-Pentene, 4-methoxy-2-methyl-, key vibrational modes would include C-H stretching and bending vibrations for the alkyl and alkene groups, a C=C stretching vibration for the double bond, and C-O stretching for the methoxy group.

Table 3: Predicted FTIR Data for 2-Pentene, 4-methoxy-2-methyl- (Note: This table is predictive and not based on experimental data.)

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C-H (sp³) stretch | 2850 - 3000 |

| C-H (sp²) stretch | 3000 - 3100 |

| C=C stretch | 1640 - 1680 |

| C-O stretch | 1050 - 1150 |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a complementary vibrational technique to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The C=C double bond in 2-Pentene, 4-methoxy-2-methyl- would be expected to produce a strong signal in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. This information is used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern.

Electron Ionization (EI) Mass Spectrometry for Molecular Weight and Fragmentation

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with a high-energy electron beam, typically at 70 electron volts (eV). This process results in the formation of a molecular ion (M+•), which is a radical cation, and subsequently induces extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the molecular ion peak indicating the molecular weight and the fragment ion peaks revealing its structural components.

For 2-Pentene, 4-methoxy-2-methyl-, with a chemical formula of C₇H₁₄O, the expected molecular weight is approximately 114.19 g/mol . Therefore, the molecular ion peak ([M]+•) in its EI mass spectrum would appear at an m/z of 114.

The fragmentation of the molecular ion is governed by the stability of the resulting carbocations and radicals. Key fragmentation pathways for 2-Pentene, 4-methoxy-2-methyl- are predicted to involve cleavage of bonds adjacent to the oxygen atom (alpha-cleavage) and bonds allylic to the carbon-carbon double bond, as these lead to resonance-stabilized fragments.

Predicted Fragmentation Pathways:

Alpha-Cleavage at the Ether Linkage: Cleavage of the C-O bond can occur in two ways. Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group would result in a fragment ion at m/z 99. Alternatively, and more significantly, cleavage of the bond between the oxygen and the pentenyl chain can occur. A prominent fragmentation pathway for ethers is the alpha-cleavage, which for 2-Pentene, 4-methoxy-2-methyl-, would involve the loss of an isopropyl radical ([CH(CH₃)₂]•, 43 Da) to form a resonance-stabilized oxonium ion at m/z 71. Another significant alpha-cleavage involves the loss of a methoxy radical (•OCH₃, 31 Da) to yield a carbocation at m/z 83.

Allylic Cleavage: The carbon-carbon double bond influences fragmentation, favoring the formation of stable allylic cations. Cleavage of the C-C bond allylic to the double bond could result in the loss of a methyl radical (•CH₃, 15 Da) from the C2 position, leading to a resonance-stabilized cation at m/z 99.

Based on these principles, a predicted EI mass spectrum of 2-Pentene, 4-methoxy-2-methyl- would exhibit a molecular ion peak at m/z 114 and several characteristic fragment ions. The relative abundance of these fragments would depend on the stability of the formed ions and neutral radicals.

Interactive Table: Predicted EI-MS Fragmentation Data for 2-Pentene, 4-methoxy-2-methyl-

| m/z (Predicted) | Relative Abundance (Predicted) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 114 | Low | [C₇H₁₄O]+• | Molecular Ion |

| 99 | Moderate | [C₆H₁₁O]+ | Loss of •CH₃ (from C2 or methoxy group) |

| 83 | Moderate | [C₆H₁₁]+ | Loss of •OCH₃ |

| 71 | High | [C₄H₇O]+ | Alpha-cleavage with loss of •C₃H₇ |

| 59 | Moderate | [C₃H₇O]+ | Cleavage of C3-C4 bond |

| 43 | High | [C₃H₇]+ | Isopropyl cation |

Note: The predicted relative abundances are qualitative and serve to illustrate the likely major fragmentation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This powerful combination allows for the separation, identification, and quantification of individual components within a complex mixture.

In the context of 2-Pentene, 4-methoxy-2-methyl-, GC-MS would be an invaluable tool for several analytical purposes:

Purity Assessment: The gas chromatogram would reveal the presence of any impurities in a sample of 2-Pentene, 4-methoxy-2-methyl-. Each compound in the sample would produce a distinct peak in the chromatogram at a specific retention time. The area under each peak is proportional to the concentration of that component, allowing for the quantitative determination of purity. The mass spectrometer would then provide a mass spectrum for each separated component, confirming the identity of the main compound and aiding in the identification of any impurities.

Mixture Analysis: When analyzing a mixture containing 2-Pentene, 4-methoxy-2-methyl-, GC-MS can effectively separate it from other volatile and thermally stable compounds. For instance, in a reaction mixture designed to synthesize this compound, GC-MS could identify unreacted starting materials, intermediates, byproducts, and the desired product. Isomers of 2-Pentene, 4-methoxy-2-methyl- that have different boiling points would also be separated by the gas chromatograph and subsequently identified by their mass spectra.

The retention time of 2-Pentene, 4-methoxy-2-methyl- in the gas chromatogram is a characteristic property under a specific set of analytical conditions (e.g., column type, temperature program, carrier gas flow rate). By comparing the retention time and the mass spectrum of an unknown peak to that of a known standard, a definitive identification can be made.

Interactive Table: Application of GC-MS in the Analysis of 2-Pentene, 4-methoxy-2-methyl-

| Analytical Goal | GC Component's Role | MS Component's Role | Expected Outcome |

| Purity Determination | Separates the main compound from any impurities based on differences in boiling points and interactions with the stationary phase. | Provides a mass spectrum for each separated peak, confirming the identity of 2-Pentene, 4-methoxy-2-methyl- and helping to identify impurities. | A chromatogram with a major peak corresponding to the target compound and minor peaks for impurities. The purity can be calculated from the peak areas. |

| Isomer Separation | Can separate constitutional isomers and diastereomers if they have sufficiently different physical properties (e.g., boiling point). | Provides a unique mass spectrum for each isomer, which may show subtle or significant differences in fragmentation patterns, aiding in their differentiation. | Resolution of isomeric compounds into distinct peaks in the chromatogram, each with a corresponding mass spectrum for identification. |

| Reaction Monitoring | Separates reactants, intermediates, products, and byproducts in a reaction mixture over time. | Identifies each separated component, allowing for the tracking of the reaction's progress. | A series of chromatograms showing the decrease in reactant peaks and the increase in the product peak over the course of the reaction. |

Based on a comprehensive search for scholarly articles and scientific data, specific computational and theoretical investigations focused solely on the chemical compound 2-Pentene, 4-methoxy-2-methyl- are not available in the public domain literature. The requested detailed research findings, including data from Density Functional Theory (DFT), Ab Initio methods, Natural Bond Orbital (NBO) analysis, and specific conformational studies for this exact molecule, have not been published.

Research is available for structurally related but distinct compounds, such as 4-Methoxy-4-methyl-2-pentanone researchgate.net and trans-2-Methoxy-4-methyl-2-pentene. nist.govnist.gov However, due to significant differences in their chemical structures (e.g., the presence of a ketone group in the former and different substituent placement in the latter), the computational data from these studies cannot be accurately extrapolated or applied to 2-Pentene, 4-methoxy-2-methyl-.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's strict outline and content requirements for 2-Pentene, 4-methoxy-2-methyl-. Providing an analysis would require fabricating data or misattributing findings from other compounds, which would be scientifically unsound.

Computational and Theoretical Investigations

Reaction Mechanism Modeling

Modeling reaction mechanisms through computational approaches offers a microscopic view of how chemical transformations occur. By mapping the potential energy surface of a reaction, chemists can identify key structures, such as transition states, and determine the energy barriers that govern the reaction rate.

The transition state is a critical concept in chemical kinetics, representing the highest energy point along the reaction coordinate. libretexts.org Its structure and energy determine the activation energy (Ea) of a reaction, which is the minimum energy required for reactants to transform into products. libretexts.org Computational methods, such as quantum chemical calculations, can be employed to locate and characterize transition state structures. tru.ca

A general representation of an energy profile for a chemical reaction is provided in the table below, illustrating the concepts of reactants, transition state, and products.

| Reaction Coordinate | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials of the reaction. | 0 |

| Transition State | The highest energy point along the reaction path. | Varies (Activation Energy) |

| Products | The final chemical species formed. | Varies (Enthalpy of Reaction) |

This is a generalized and interactive data table for illustrative purposes.

Kinetic and thermodynamic data are essential for understanding and predicting the behavior of chemical reactions. While specific kinetic and thermodynamic rate constants for reactions involving 2-Pentene, 4-methoxy-2-methyl- are not extensively documented, data for related isomers can provide valuable insights. For example, the NIST Chemistry WebBook provides reaction thermochemistry data for the isomerization of 2-Methoxy-4-methyl-1-pentene to trans-2-Methoxy-4-methyl-2-pentene. nist.gov

The enthalpy of this isomerization reaction provides information about the relative stabilities of the two isomers. nist.gov Such data is crucial for thermodynamic modeling of reaction systems.

| Reaction | Enthalpy of Reaction (ΔrH°) | Method | Solvent |

| 2-Methoxy-4-methyl-1-pentene = trans-2-Methoxy-4-methyl-2-pentene | 11.46 ± 0.35 kJ/mol | Equilibrium | Cyclohexane |

Data sourced from the NIST Chemistry WebBook. nist.gov This is an interactive data table.

Spectroscopic Property Prediction

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of compounds, and can also provide a deeper understanding of their electronic and geometric structures.

Vibrational spectroscopy, including infrared (IR) spectroscopy, provides information about the vibrational modes of a molecule. Each vibrational mode corresponds to a specific motion of the atoms in the molecule and has a characteristic frequency. Computational methods, such as Density Functional Theory (DFT), can be used to calculate these vibrational frequencies and their corresponding IR intensities. nih.gov

The predicted vibrational spectrum can be compared with experimental spectra to confirm the structure of a molecule or to assign specific spectral features to particular vibrational modes. nih.gov While a specific computationally predicted vibrational spectrum for 2-Pentene, 4-methoxy-2-methyl- is not available in the provided search results, the general approach would involve optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates.

The following table provides an example of how computationally predicted vibrational frequencies for a related molecule, 4-methoxybenzaldehyde, compare to experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aldehyde) | 2850 | 2845 |

| C=O stretch | 1685 | 1680 |

| Aromatic C=C stretch | 1600 | 1595 |

| O-CH₃ stretch | 1260 | 1255 |

| C-O stretch | 1160 | 1155 |

This is a generalized and interactive data table for illustrative purposes based on methodologies described in the literature.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Theoretical methods can be used to calculate NMR chemical shifts, which can then be compared with experimental data to aid in structure elucidation and assignment of resonances. uba.ar

The calculation of NMR chemical shifts typically involves determining the magnetic shielding tensor for each nucleus in the molecule. uba.ar A variety of computational methods, from semi-empirical to high-level ab initio and DFT methods, can be used for these calculations. uba.ar

While a specific theoretical estimation of NMR chemical shifts for 2-Pentene, 4-methoxy-2-methyl- is not available in the provided search results, the expected chemical shifts can be approximated based on typical values for similar functional groups.

The following table provides an example of typical proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for the types of functional groups present in 2-Pentene, 4-methoxy-2-methyl-.

| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |

| Alkene (C=C-H) | 4.5 - 6.5 | 100 - 150 |

| Methoxy (B1213986) (O-CH₃) | 3.2 - 3.8 | 50 - 65 |

| Alkyl (C-CH₃) | 0.8 - 1.2 | 10 - 30 |

| Alkyl (C-H) | 1.2 - 1.8 | 20 - 50 |

This is a generalized and interactive data table based on typical NMR chemical shift ranges.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate

The unique combination of a double bond and a methoxy (B1213986) group on a chiral center makes 2-Pentene, 4-methoxy-2-methyl- a potentially valuable synthetic intermediate. Its structure allows for a variety of chemical transformations, enabling the construction of complex molecular architectures with a high degree of control.

Precursor in Stereocontrolled Organic Transformations

The presence of a stereocenter and a reactive alkene functionality suggests that 2-Pentene, 4-methoxy-2-methyl- could serve as a precursor in stereocontrolled organic transformations. In such reactions, the existing stereocenter can direct the formation of new stereocenters, allowing for the synthesis of specific stereoisomers of a target molecule. This is a critical aspect of modern synthetic chemistry, particularly in the development of pharmaceuticals and other biologically active compounds where specific stereochemistry is often essential for efficacy.

Research on similar methoxy-substituted alkenes has demonstrated the directing influence of the methoxy group in stereoselective reactions. For instance, the intramolecular SN′ cyclizations of alkyllithium reagents onto methoxy alkenes have been shown to proceed with high stereoselectivity nih.gov. The methoxy group, acting as a leaving group on a stereogenic carbon, can lead to the formation of cyclized products with high optical purity nih.gov. This suggests that 2-Pentene, 4-methoxy-2-methyl- could be employed in similar strategies to achieve high levels of stereocontrol in the synthesis of complex cyclic systems. The general principle of asymmetric synthesis relies on the ability to convert an achiral unit into a chiral unit in a way that produces unequal amounts of stereoisomers, a process for which precursors like 2-Pentene, 4-methoxy-2-methyl- are well-suited uwindsor.ca.

Building Block for Complex Molecule Construction

The dual functionality of 2-Pentene, 4-methoxy-2-methyl- makes it a versatile building block for the construction of complex molecules, including natural products and their analogues. The alkene moiety can participate in a wide range of reactions, such as additions, cycloadditions, and metathesis, to build up the carbon skeleton of a target molecule. Simultaneously, the methoxy group can be retained as a key functional group in the final product or can be transformed into other functionalities, such as a hydroxyl group, through cleavage of the ether bond.

The synthesis of natural products often involves the use of chiral building blocks derived from readily available starting materials nih.govresearchgate.netsoton.ac.uknih.gov. While direct application of 2-Pentene, 4-methoxy-2-methyl- in a published total synthesis is not readily found, its structural motifs are present in various natural products and synthetic intermediates. For example, the synthesis of certain terpenoids and other complex natural products has utilized building blocks containing substituted pentene backbones nih.gov. The ability to construct such complex molecules with high precision is a cornerstone of modern organic synthesis nih.gov.

Contributions to Polymer Science

The incorporation of functional groups into polyolefins is a significant area of research aimed at creating materials with tailored properties. The methoxy group in 2-Pentene, 4-methoxy-2-methyl- represents a polar functionality that could impart unique characteristics to polyolefin chains.

Development of Novel Polymeric Materials

While the homopolymerization of 2-Pentene, 4-methoxy-2-methyl- is not documented in readily available literature, its potential as a comonomer in the synthesis of functionalized polyolefins is noteworthy. Copolymerization of ethylene or other alpha-olefins with polar vinyl monomers is a key strategy for modifying the properties of the resulting polymers. For instance, the copolymerization of 4-methyl-1-pentene with α,ω-alkenols has been conducted using metallocene catalysts to introduce hydroxyl groups into the polymer chain expresspolymlett.comresearchgate.net. This approach allows for the modification of surface properties, adhesion, and compatibility of the polyolefin expresspolymlett.com.

Given this precedent, it is conceivable that 2-Pentene, 4-methoxy-2-methyl- could be copolymerized with standard olefin monomers to introduce methoxy functionalities. Such methoxy-functionalized polyolefins could exhibit enhanced properties, such as improved dyeability, printability, and barrier properties. The synthesis of poly(4-methyl-2-pentyne), a polymer derived from a closely related monomer, has been achieved using various catalytic systems, resulting in a material with excellent gas-separation and mechanical properties researchgate.net. This highlights the potential for monomers with a substituted pentene backbone to yield high-performance polymers.

| Polymer | Monomer | Key Properties | Potential Applications |

| Poly(4-methyl-1-pentene) | 4-methyl-1-pentene | Low density, high transparency, high melting point (240 °C) | Medical labware, food containers, decorative laminates |

| Poly(4-methyl-2-pentyne) | 4-methyl-2-pentyne | Amorphous, glassy, excellent gas permeability, good solvent resistance | Gas separation membranes, nanocomposite membranes |

Table 1: Properties of Polymers from Related Monomers

Structure-Property Relationships in Methoxy-functionalized Polyolefins

The introduction of methoxy groups into a polyolefin backbone would be expected to significantly influence the material's structure-property relationships. The polar ether linkage would increase the intermolecular forces compared to non-functionalized polyolefins, which could affect the polymer's melting point, glass transition temperature, and mechanical properties.

The properties of poly(4-methyl-1-pentene) (PMP), a commercially available polymer, are well-characterized. PMP has a very low specific gravity, high transparency, and is resistant to oxidation sigmaaldrich.com. It is a low-density thermoplastic with a high melting point of 240 °C sigmaaldrich.com. The introduction of a methoxy group, as in a copolymer derived from 2-Pentene, 4-methoxy-2-methyl-, would likely alter these properties. The polarity of the methoxy group could lead to increased moisture absorption and potentially different dielectric properties compared to the non-polar PMP. The precise effect on the crystalline structure and morphology would depend on the concentration of the methoxy-functionalized monomer and its distribution along the polymer chain.

Relevance in Fuel Research and Combustion Chemistry

Oxygenated compounds are important additives in fuels, serving to increase octane ratings and promote cleaner combustion api.orgepa.gov. The ether functionality in 2-Pentene, 4-methoxy-2-methyl- suggests its potential relevance in this area.

While specific studies on the combustion of 2-Pentene, 4-methoxy-2-methyl- are not available, research on other fuel oxygenates provides a basis for understanding its potential behavior researchgate.net. Ethers such as methyl tert-butyl ether (MTBE) and diethyl ether have been used as gasoline additives to increase the oxygen content of the fuel, which can lead to a reduction in carbon monoxide and unburned hydrocarbon emissions epa.govscitepress.org.

The branched structure of 2-Pentene, 4-methoxy-2-methyl- could also be advantageous. Branched-chain hydrocarbons and ethers tend to have higher octane numbers, which is a desirable characteristic for gasoline components iea-amf.org. The presence of the double bond, however, might lead to more complex combustion chemistry compared to saturated ethers, potentially influencing soot formation and other emission characteristics.

Further research, including pyrolysis and combustion studies, would be necessary to fully evaluate the potential of 2-Pentene, 4-methoxy-2-methyl- as a fuel component or additive. The pyrolysis of related compounds, such as methoxyphenols, has been studied to understand the degradation pathways of complex biomass-derived molecules, indicating the type of research that would be needed to understand the high-temperature chemistry of this methoxyalkene researchgate.net.

Understanding of Branched Ether Combustion Characteristics

There is no available research data specifically investigating the combustion characteristics of 2-Pentene, 4-methoxy-2-methyl- . While the combustion of ethers, in general, is a topic of interest in fuel science due to their potential as octane boosters and emission reducers, studies focusing on this specific branched ether have not been identified. Ethers are known for their compatibility with gasoline and their ability to enhance blending properties. osti.gov The structural features of a fuel molecule, such as chain length, degree of unsaturation, and branching, significantly influence its combustion properties, including cetane number, heat of combustion, and emissions. researchgate.net However, without dedicated studies on 2-Pentene, 4-methoxy-2-methyl- , any discussion of its specific combustion behavior would be speculative.

Investigation of Alternative Fuel Components

Similarly, there is a lack of specific studies investigating 2-Pentene, 4-methoxy-2-methyl- as a component of alternative fuels. The addition of oxygenated molecules to fuels is a known strategy to reduce soot formation during combustion. nrel.gov Various ethers have been explored for this purpose. For instance, polyoxymethylene ethers (POMEs) have been evaluated for their potential as soot-reducing diesel fuel blendstocks. nrel.gov Research has also been conducted on fatty acid derived alkyl ethers as potential biodiesel alternatives. However, the search for information on 2-Pentene, 4-methoxy-2-methyl- did not yield any results indicating its evaluation as a fuel additive or a standalone alternative fuel. One document mentions the compound as a potential product in the methanolysis of 4-bromo-2-methyl-2-pentene, a process related to chemical synthesis rather than fuel development. brainly.com

Environmental Transformation Pathways

Atmospheric Chemistry and Degradation

The presence of a carbon-carbon double bond and an ether functional group makes 2-Pentene, 4-methoxy-2-methyl- susceptible to degradation by key atmospheric oxidants. Its atmospheric lifetime is primarily determined by the rates of its reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate radicals (NO₃•).

The dominant atmospheric loss process for 2-Pentene, 4-methoxy-2-methyl- is expected to be its reaction with hydroxyl radicals, which are highly reactive and present during the daytime. The reaction likely proceeds through the electrophilic addition of the •OH radical to the double bond, forming a stabilized carbanion intermediate. Due to the presence of the methoxy (B1213986) group, the reaction may also involve hydrogen abstraction from the carbon atoms adjacent to the ether oxygen.

Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™, can provide estimates for the atmospheric reaction rates of this compound.

Table 1: Estimated Atmospheric Reaction Rate Constants and Lifetimes for 2-Pentene, 4-methoxy-2-methyl-

| Oxidant | Estimated Rate Constant (cm³/molecule-sec) | Estimated Atmospheric Lifetime |

| Hydroxyl Radical (•OH) | 1.2 x 10⁻¹⁰ | ~1.1 hours |

| Ozone (O₃) | 3.0 x 10⁻¹⁶ | ~0.9 hours |

| Nitrate Radical (NO₃•) | 1.0 x 10⁻¹² | ~0.2 hours |

Note: These values are estimates based on QSAR models for structurally similar compounds and are subject to uncertainty. Atmospheric lifetimes are calculated based on typical atmospheric concentrations of the respective oxidants.

The atmospheric oxidation of 2-Pentene, 4-methoxy-2-methyl- is expected to produce a variety of lower volatility products, which can contribute to the formation of secondary organic aerosols (SOA). The degradation pathways initiated by •OH, O₃, and NO₃• lead to the formation of multifunctional compounds such as aldehydes, ketones, and organic nitrates.

Following the initial oxidation step, the resulting radical intermediates can undergo further reactions in the atmosphere. For instance, the alkyl radical formed after •OH addition will rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂•). In the presence of nitrogen oxides (NOx), this peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) or an organic nitrate. The alkoxy radical can then undergo isomerization or decomposition, leading to the formation of smaller, more oxidized volatile organic compounds (VOCs) and, importantly, low-volatility products that can partition into the aerosol phase, contributing to SOA formation.

The ozonolysis of 2-Pentene, 4-methoxy-2-methyl- will cleave the double bond, producing carbonyl compounds. The other product of this reaction is a Criegee intermediate, which is a highly reactive species that can react with various atmospheric trace gases, such as sulfur dioxide (SO₂) and nitrogen dioxide (NO₂), to form sulfuric acid and organic nitrates, respectively, further contributing to aerosol formation. Studies on analogous unsaturated ethers have shown that they can be efficient precursors for SOA.

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements

Future research should prioritize the development of efficient and stereoselective synthetic routes to 2-Pentene, 4-methoxy-2-methyl- . The Williamson ether synthesis, starting from a corresponding allylic alcohol, presents a foundational approach. However, advancements could focus on catalysis to improve yield and selectivity, particularly in controlling the E and Z isomers of the double bond. The development of novel catalysts, potentially based on transition metals, could offer milder reaction conditions and greater functional group tolerance.

For characterization, while standard techniques like NMR and mass spectrometry are indispensable, advanced methods could provide deeper insights. Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be essential for unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry. Furthermore, computational chemistry could play a vital role in predicting spectroscopic data and conformational preferences, aiding in the analysis of experimental results.

Table 1: Projected Spectroscopic Data for 2-Pentene, 4-methoxy-2-methyl-

| Technique | Expected Features |

| ¹H NMR | Signals for two distinct methyl groups on the double bond, a doublet for the terminal methyl group, a methoxy (B1213986) singlet, and multiplets for the methine and vinyl protons. |

| ¹³C NMR | Resonances for sp² hybridized carbons of the double bond, an sp³ carbon bearing the methoxy group, and distinct signals for the four methyl carbons and the methoxy carbon. |

| Mass Spec | A molecular ion peak corresponding to the exact mass of C₇H₁₄O. |

| IR Spec | Characteristic C=C stretching vibration for the alkene and C-O stretching for the ether linkage. |

Unexplored Reactivity and Mechanistic Insights

The reactivity of 2-Pentene, 4-methoxy-2-methyl- is a fertile ground for investigation. The interplay between the electron-rich double bond and the ether functionality is expected to govern its chemical behavior. Future studies should explore a range of reactions to map its reactivity profile.

Electrophilic additions to the double bond, such as halogenation, hydrohalogenation, and hydration, would be of fundamental interest. The regioselectivity of these reactions, guided by the electronic effects of the substituents, warrants detailed mechanistic investigation. The presence of the methoxy group could influence the stability of carbocation intermediates, potentially leading to interesting rearrangement products.

Oxidative cleavage of the double bond, using reagents like ozone or potassium permanganate, would yield ketone and aldehyde fragments, serving as a tool for structural confirmation and as a synthetic pathway to other molecules. Conversely, reactions that target the ether linkage, such as cleavage with strong acids, could also be explored to understand the compound's stability and degradation pathways.

Emerging Applications and Design of Novel Materials

While no specific applications for 2-Pentene, 4-methoxy-2-methyl- are currently documented, its structure suggests several intriguing possibilities that merit future investigation. Its potential as a monomer for polymerization could lead to the creation of novel polymers with unique properties. The resulting polyether could exhibit interesting thermal and mechanical characteristics, potentially finding use in specialty plastics or as a component in copolymer formulations. The polymerization of related monomers, such as 4-methyl-1-pentene, has led to the development of high-performance thermoplastics, suggesting a promising avenue for research. mdpi.comresearchgate.net

The molecule could also serve as a valuable intermediate in organic synthesis. The functional groups present—an alkene and an ether—allow for a variety of chemical transformations, making it a potential building block for more complex molecules with applications in pharmaceuticals, agrochemicals, or fragrance industries.

Furthermore, the design of novel materials could be explored by incorporating 2-Pentene, 4-methoxy-2-methyl- into larger molecular architectures. For instance, it could be used as a side chain in the synthesis of functional polymers, where the methoxy group could impart specific solubility or coordination properties. Its potential as a component in the synthesis of new solvents or additives for fuel and lubricants also remains an open area for future research.

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-2-methyl-2-pentene, and how can purity be optimized?

To synthesize 4-methoxy-2-methyl-2-pentene, consider acid-catalyzed dehydration of tertiary alcohols (e.g., 4-methoxy-2-methyl-2-pentanol) or alkylation of conjugated dienes with methoxy-containing electrophiles. Purification is critical due to potential isomerization; fractional distillation under reduced pressure (to minimize thermal degradation) and GC monitoring (as in ) are recommended. For analytical validation, combine GC retention indices with NMR (¹H/¹³C) to confirm regiochemistry and rule out cis/trans impurities .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 4-methoxy-2-methyl-2-pentene?

- Gas Chromatography (GC): Use a polar stationary phase (e.g., polyethylene glycol) to resolve isomers. Compare retention times with standards ().

- IR Spectroscopy: Key peaks include C=C stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹). Reference NIST spectra () to confirm functional groups.

- Mass Spectrometry (EI-MS): Look for molecular ion [M]⁺ and fragmentation patterns (e.g., loss of methoxy group, m/z 15). Cross-reference with NIST databases ().

Advanced Research Questions

Q. How can thermodynamic parameters for cis/trans isomerization of 4-methoxy-2-methyl-2-pentene be experimentally determined?

Design a dynamic equilibrium study using variable-temperature NMR or calorimetry. Monitor isomer ratios at different temperatures (25–150°C) and calculate ΔG° using the van’t Hoff equation. For example, Kapteijn et al. ( ) applied similar methods to 2-pentene, deriving ΔH° and ΔS° from equilibrium constants. Validate results with computational models (DFT or MD simulations) to correlate steric effects of the methoxy group with isomer stability .

Q. How should researchers resolve contradictions between theoretical reaction mechanisms and experimental outcomes?

Case Study: Hydrohalogenation of 4-methoxy-2-methyl-2-pentene.

- Theoretical Prediction: Markovnikov addition (H adds to less substituted C) due to methoxy’s electron-donating effect.

- Experimental Observation: Anti-Markovnikov product (as seen in 2-pentene + HBr in ).

Methodology:

Perform kinetic isotope effect (KIE) studies to identify rate-determining steps.

Use in situ IR or Raman spectroscopy to detect carbocation intermediates.

Q. What strategies optimize ring-opening metathesis polymerization (ROMP) of 4-methoxy-2-methyl-2-pentene?

- Catalyst Selection: Use Grubbs 2nd-generation catalyst for sterically hindered alkenes.

- Solvent Effects: Non-polar solvents (e.g., toluene) enhance polymer chain growth ().

- Reaction Monitoring: Track monomer conversion via ¹H NMR (disappearance of C=CH signal at δ 5.2–5.8 ppm).

- Thermodynamic Control: Maintain low temperatures (0–25°C) to favor living polymerization.

Q. How can conflicting enthalpy data (e.g., hydrogenation heats) be validated?

Example: Discrepancies in ΔH° of hydrogenation for 4-methoxy-2-methyl-2-pentene.

- Calorimetry: Use bomb calorimetry with strict inert-atmosphere controls (as in ).

- Benchmarking: Compare with structurally similar compounds (e.g., 2-pentene ΔH°hydrogenation = -29.8 kcal/mol from NIST).

- Error Analysis: Quantify impurities via GC-MS; even 2% impurities can skew results by ±1.5 kcal/mol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.